molecular formula C25H46N2O15 B066936 Gal-1-4-glcnac-1-3-fuc CAS No. 160243-25-4

Gal-1-4-glcnac-1-3-fuc

Cat. No.: B066936
CAS No.: 160243-25-4
M. Wt: 614.6 g/mol
InChI Key: VRXKBBPRDGIBPB-BEMBIUEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NPC 15669 involves the reaction of leucine with fluorenyl-9-methoxy-carbonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: Industrial production of NPC 15669 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: NPC 15669 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various leucine derivatives, while oxidation and reduction reactions can modify the functional groups present in NPC 15669 .

Comparison with Similar Compounds

NPC 15669 is unique among leucine derivatives due to its specific anti-inflammatory properties and mechanism of action. Similar compounds include other leumedins, such as:

These compounds share the ability to inhibit cell adhesion and migration but differ in their specific amino acid components and resulting biological activities .

Properties

CAS No.

160243-25-4

Molecular Formula

C25H46N2O15

Molecular Weight

614.6 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[(2S,3S,4R,5S,6S)-2-(5-aminopentyl)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C25H46N2O15/c1-10-15(31)19(35)22(37)25(41-10,6-4-3-5-7-26)42-23-14(27-11(2)30)21(17(33)13(9-29)38-23)40-24-20(36)18(34)16(32)12(8-28)39-24/h10,12-24,28-29,31-37H,3-9,26H2,1-2H3,(H,27,30)/t10-,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22-,23+,24+,25-/m0/s1

InChI Key

VRXKBBPRDGIBPB-BEMBIUEJSA-N

SMILES

CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@](O1)(CCCCCN)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O

Key on ui other cas no.

160243-25-4

Synonyms

5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-beta-L-fucopyranoside
5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-fucopyranoside
Gal-1-4-GlcNAc-1-3-Fuc

Origin of Product

United States

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